Metoserpate hydrochloride

Descripción general

Descripción

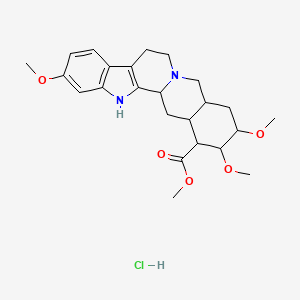

Estos alcaloides contienen el esqueleto pentacíclico yohimbano, que incluye un anillo carbocíclico formado a través de la formación del enlace C-17 a C-18 en un precursor de corinantina . Se ha utilizado principalmente como tranquilizante en medicina veterinaria, particularmente para aves de corral .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Metoserpato Clorhidrato implica la metilación del O-metil-18-epireserpato. Las condiciones de reacción típicamente incluyen el uso de metanol como solvente y un agente metilante adecuado .

Métodos de Producción Industrial: La producción industrial de Metoserpato Clorhidrato involucra procesos de metilación a gran escala bajo condiciones controladas para asegurar un alto rendimiento y pureza. El compuesto se cristaliza y purifica para su uso en aplicaciones veterinarias .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Metoserpato Clorhidrato experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos metoxi.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las condiciones a menudo implican el uso de ácidos o bases fuertes para facilitar la sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de Metoserpato Clorhidrato, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Veterinary Applications

Treatment of Avian Hysteria

Metoserpate hydrochloride is predominantly used to treat hysteria in poultry, specifically in replacement pullets. A study demonstrated that administering metoserpate via drinking water effectively alleviated symptoms of hysteria in affected flocks. The treatment regimen involved withholding water before administration, with dosages of 4 mg/kg body weight on the first day, followed by 2 mg/kg on subsequent days .

Case Study: Efficacy in Replacement Pullets

- Study Design : Fifteen flocks of replacement pullets diagnosed with hysteria were treated.

- Dosage : Initial dose of 4 mg/kg on day one, followed by 2 mg/kg on days five and nine.

- Results : The treatment resulted in a significant reduction in hysteria symptoms, confirming the drug's effectiveness and safety for use in poultry .

Pharmacological Properties

This compound is classified as a small molecule with the following characteristics:

- Molecular Formula : C24H32N2O5.ClH

- Molecular Weight : 464.982 g/mol

- Mechanism of Action : As a sedative, it acts on the central nervous system to induce calmness and reduce anxiety in stressed animals .

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies, showing minimal adverse effects when administered at recommended dosages. The drug's pharmacokinetics indicate a favorable absorption and distribution within avian species, contributing to its therapeutic efficacy .

Mecanismo De Acción

El mecanismo de acción del Metoserpato Clorhidrato implica su interacción con los sistemas de neurotransmisores. Actúa como un tranquilizante al modular la actividad de ciertos neurotransmisores, lo que lleva a un efecto calmante. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero se cree que interactúa con los receptores en el sistema nervioso central .

Compuestos Similares:

- Yohimbina

- Reserpina

- Ajmalina

Comparación: El Metoserpato Clorhidrato es único debido a su estructura específica y la presencia de grupos metoxi, que contribuyen a sus propiedades farmacológicas. A diferencia de la Yohimbina y la Reserpina, el Metoserpato Clorhidrato se ha utilizado principalmente en medicina veterinaria, particularmente para aves de corral .

Comparación Con Compuestos Similares

- Yohimbine

- Reserpine

- Ajmaline

Comparison: Metoserpate Hydrochloride is unique due to its specific structure and the presence of methoxy groups, which contribute to its pharmacological properties. Unlike Yohimbine and Reserpine, this compound has been primarily used in veterinary medicine, particularly for poultry .

Actividad Biológica

Metoserpate hydrochloride, a tranquilizer primarily used in veterinary medicine, particularly for poultry, has garnered attention for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its effects, mechanisms, and applications.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 428.53 g/mol

- CAS Number : 1178-29-6

This compound functions as a tranquilizer by modulating neurotransmitter activity in the central nervous system. Its primary mechanism appears to involve the inhibition of dopamine receptors, which is critical in managing anxiety and stress responses in animals. The compound's sedative effects have been documented in various studies, particularly focusing on its impact on behavior in poultry.

Case Studies

-

Treatment of Hysteria in Poultry :

- A study involving 15 flocks of replacement pullets demonstrated that this compound effectively treated clinical cases of hysteria. The treatment regimen included a dosage of 4 mg/kg body weight on day one, followed by 2 mg/kg on days five and nine. Results indicated significant improvement in behavior and reduction in symptoms associated with hysteria .

-

Behavioral Impact :

- Research highlighted that this compound administration resulted in slower speeds in trained birds during acquisition trials compared to control groups. This effect was statistically significant on the first two days post-treatment but normalized by the fourth day, suggesting a temporary sedative effect that may influence learning and imprinting behaviors .

Table of Biological Activity

Potential Side Effects

Although this compound is generally well-tolerated in veterinary applications, potential side effects may include:

- Sedation

- Altered behavior

- Impaired learning capabilities during treatment periods

Propiedades

IUPAC Name |

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5.ClH/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14;/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3;1H/t13-,17+,19-,20+,21+,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUCXCLULXWKIQ-PKNINNMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046846 | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-29-6, 7756-72-1 | |

| Record name | Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3β,16β,17α,18α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoserpate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta,20alpha-Yohimban-16beta-carboxylic acid, 11,17alpha,18alpha-trimethoxy-, methyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOSERPATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBO7409339 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.